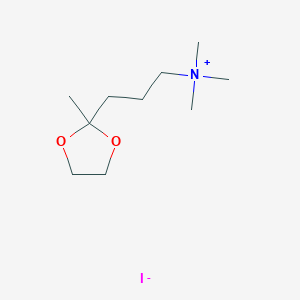
N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-aminium iodide is a quaternary ammonium compound It is characterized by the presence of a positively charged nitrogen atom bonded to three methyl groups and a propan-1-aminium group, which is further substituted with a 2-methyl-1,3-dioxolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-aminium iodide typically involves the quaternization of a tertiary amine with an alkylating agent. One common method is the reaction of N,N,N-trimethylpropan-1-amine with 2-methyl-1,3-dioxolane in the presence of an iodide source, such as methyl iodide. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, including crystallization and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-aminium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, such as hydroxide, chloride, or bromide ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium bromide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted ammonium salts.
Oxidation: Formation of N-oxides.
Reduction: Formation of tertiary amines.
Scientific Research Applications
N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-aminium iodide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: Utilized in the formulation of surfactants and detergents due to its surface-active properties.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-aminium iodide involves its interaction with biological membranes and proteins. The positively charged ammonium group can interact with negatively charged cell membrane components, leading to changes in membrane permeability and function. Additionally, the compound can form complexes with various biomolecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyl-2-(2-methyl-1,3-dioxolan-2-yl)ethan-1-aminium iodide
- N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)butan-1-aminium iodide
- N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)pentan-1-aminium iodide
Uniqueness
N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-aminium iodide is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Its ability to act as a phase transfer catalyst and its amphiphilic nature make it particularly valuable in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
89500-04-9 |
|---|---|
Molecular Formula |
C10H22INO2 |
Molecular Weight |
315.19 g/mol |
IUPAC Name |
trimethyl-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]azanium;iodide |
InChI |
InChI=1S/C10H22NO2.HI/c1-10(12-8-9-13-10)6-5-7-11(2,3)4;/h5-9H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
QBIDPYYNLSQYLR-UHFFFAOYSA-M |
Canonical SMILES |
CC1(OCCO1)CCC[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


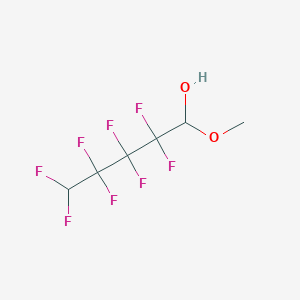
![1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14399631.png)

![(4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-Dimethyl-7-(6-methylheptan-2-yl)tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-11a(2H)-ol](/img/structure/B14399654.png)
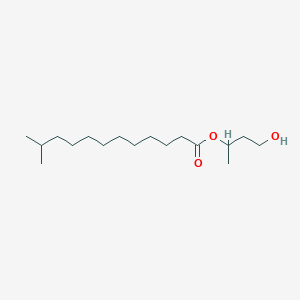
![6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14399666.png)
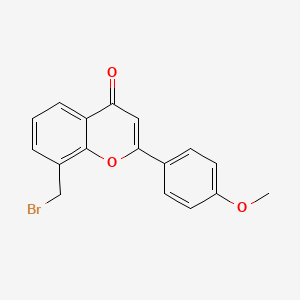

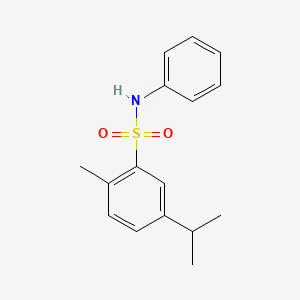
![3-[1-(1,3-Dioxolan-2-yl)-6-methylcyclohex-3-en-1-yl]propanenitrile](/img/structure/B14399685.png)
![5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14399697.png)
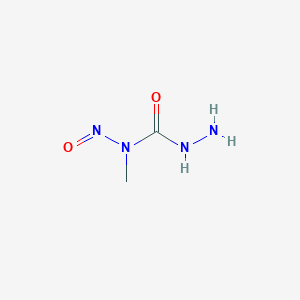
![(4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14399714.png)
![2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one](/img/structure/B14399724.png)
